5-Aminonaphthalene-1,4-diol
CAS No.:
Cat. No.: VC18846453
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO2 |
|---|---|
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 5-aminonaphthalene-1,4-diol |
| Standard InChI | InChI=1S/C10H9NO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5,12-13H,11H2 |
| Standard InChI Key | LPEAZCOKPRIYTD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2C(=C1)N)O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 5-aminonaphthalene-1,4-diol, reflects its substitution pattern: a naphthalene ring system with hydroxyl (-OH) groups at positions 1 and 4 and an amino (-NH₂) group at position 5 (Figure 1) . The conjugated π-system of naphthalene, combined with electron-donating hydroxyl and amino groups, creates a redox-active scaffold capable of participating in electron-transfer reactions .
Table 1: Key Molecular Descriptors
The planar structure facilitates π-π stacking interactions, which are critical in biological systems for binding to DNA or proteins . The amino and hydroxyl groups also enable hydrogen bonding, influencing solubility and reactivity .
Synthesis and Chemical Reactivity
Synthetic Routes
5-Aminonaphthalene-1,4-diol is typically synthesized via sequential functionalization of naphthalene derivatives. One approach involves:
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Nitration: Introducing nitro groups to naphthalene followed by selective reduction to amines .
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Hydroxylation: Oxidative hydroxylation using agents like hydrogen peroxide or enzymatic methods .
For example, the nitration of 1,4-naphthoquinone under acidic conditions yields nitro intermediates, which are subsequently reduced to the corresponding amine using catalytic hydrogenation . Purification via recrystallization or chromatography ensures high purity .
Chemical Transformations
The compound undergoes characteristic reactions of aromatic amines and phenols:
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Oxidation: The hydroxyl groups can be oxidized to quinones, forming 5-amino-1,4-naphthoquinone, a redox-active species implicated in generating reactive oxygen species (ROS) .
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Electrophilic Substitution: The amino group directs electrophiles to the para and ortho positions, enabling functionalization for drug design .
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Complexation with Metals: The hydroxyl groups act as chelating agents, forming complexes with transition metals like iron or copper, which enhance ROS generation in biological systems .
Biological Activities and Mechanisms
Table 2: Cytotoxic Activity of Analogous Compounds
| Compound | Cell Line (IC₅₀, μM) | Reference |
|---|---|---|
| Anilino-naphthoquinone | MCF-7: 1.75, PC3: 4.94 | ACS Omega |
| 2-Hydroxy-3-aryl | HepG2: 22.59, A549: 30.73 | PMC |
Antioxidant Properties
The hydroxyl groups scavenge free radicals via hydrogen donation, mitigating oxidative stress. This dual role—pro-oxidant in cancer cells and antioxidant in normal cells—underscores its therapeutic versatility .
Applications in Organic Synthesis
Building Block for Heterocycles
5-Aminonaphthalene-1,4-diol serves as a precursor for fused heterocycles. For example, reaction with hexafluoro-1,4-naphthoquinone yields pentafluoronaphthalene-diones, which are valuable in materials science .
Functional Materials
Its redox activity makes it suitable for designing organic semiconductors and charge-transfer complexes. The amino group facilitates covalent attachment to polymers, enhancing conductivity .
Comparison with Structural Analogs
Table 3: Structural and Functional Analogues
The amino group in 5-aminonaphthalene-1,4-diol enhances solubility and target specificity compared to non-aminated analogs .
Challenges and Future Directions
Stability and Toxicity
The compound’s redox activity poses stability challenges, necessitating formulation innovations (e.g., encapsulation in liposomes) . Chronic toxicity studies are needed to validate safety profiles.
Targeted Drug Delivery
Functionalization with targeting moieties (e.g., folate ligands) could enhance selectivity for cancer cells, reducing off-target effects .
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